(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O9/c1-29-22-10-15(11-23(30-2)25(22)31-3)26(28)34-16-5-6-17-19(12-16)35-21(24(17)27)9-14-4-7-18-20(8-14)33-13-32-18/h4-12H,13H2,1-3H3/b21-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVXOGRLTUGED-NKVSQWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of benzodioxole derivatives, including this compound, typically involves multi-step reactions starting from basic benzodioxole and methoxyphenyl precursors. These reactions often utilize various coupling agents and solvents to facilitate the formation of the desired structure.
Anticancer Properties
Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer activity. In a study evaluating various benzodioxole derivatives against different cancer cell lines, it was found that certain derivatives demonstrated cytotoxic effects with IC50 values as low as 1.54 µM for HCT116 cells and 4.52 µM for MCF7 cells . The mechanism of action often involves the inhibition of cell cycle progression and induction of apoptosis.
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | HepG2 | 2.38 | EGFR inhibition |
| 2b | HCT116 | 1.54 | Apoptosis via mitochondrial pathway |
| Doxorubicin | HepG2 | 7.46 | DNA intercalation |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH assay. The results indicated that this compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
Study on Hepatocellular Carcinoma
In a focused study on hepatocellular carcinoma (HCC), compound 2a was shown to significantly reduce cell viability in Hep3B cells compared to controls. Flow cytometry analysis revealed that treatment with compound 2a led to a notable decrease in the G1 phase population and an increase in cells arrested in the G2-M phase . This suggests that compound 2a may interfere with cell cycle regulation in HCC cells.
Comparative Analysis with Standard Treatments
A comparative analysis with standard anticancer drugs like doxorubicin highlighted that compounds derived from benzodioxole exhibited comparable or superior efficacy against specific cancer cell lines while demonstrating lower cytotoxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds related to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran exhibit significant cytotoxic effects on various cancer cell lines.
Cytotoxicity Data
The following table summarizes the cytotoxicity data against selected cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
These results indicate that the synthesized derivatives exhibit lower IC50 values than standard drugs like doxorubicin, suggesting potent antitumor activity .
Antibacterial Properties
In addition to anticancer properties, certain derivatives of this compound have demonstrated antibacterial activity. For instance, compounds featuring similar structural motifs have shown inhibitory activity against Mur ligases, which are essential for bacterial cell wall synthesis. This activity suggests potential applications in developing new antibacterial agents .
GSK-3β Inhibition
Another area of research involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). This kinase is a target for various diseases including Alzheimer's disease and diabetes. Compounds derived from (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have been identified as potential GSK-3β inhibitors through virtual screening methods .
Synthesis and Structural Variations
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives typically involves reactions between benzo[d][1,3]dioxole derivatives and appropriate carbonyl compounds under specific conditions. Various synthetic routes have been explored to optimize yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The 3,4,5-trimethoxybenzoate ester group is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Treatment with HCl in ethanol (1–2 M, reflux) cleaves the ester bond, yielding 3,4,5-trimethoxybenzoic acid and the corresponding dihydrobenzofuran alcohol .
-
Basic Hydrolysis : NaOH in aqueous THF (0.1 M, 60°C) generates the sodium salt of the acid and the alcohol intermediate .
Transesterification with alcohols (e.g., methanol, ethanol) in the presence of catalytic acid (H₂SO₄) or base (NaOMe) can replace the trimethoxybenzoate with other ester groups .
Oxidation of the Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran ring can undergo oxidation at the 3-oxo position or the methylene bridge:
-
Oxidation of the 3-Oxo Group : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the ketone to a lactone via Baeyer-Villiger oxidation, though yields depend on steric hindrance .
-
Methylene Bridge Oxidation : Using KMnO₄ in acetone/H₂O selectively oxidizes the exocyclic double bond to a diketone, destabilizing the dihydrobenzofuran architecture .
Reduction Reactions
The α,β-unsaturated ketone system in the dihydrobenzofuran core is redox-active:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the double bond to a single bond, yielding a saturated dihydrobenzofuran derivative .
-
Selective Ketone Reduction : NaBH₄ in methanol selectively reduces the 3-oxo group to a secondary alcohol without affecting the ester or benzodioxole groups .
Nucleophilic Aromatic Substitution
The electron-deficient benzodioxole and trimethoxybenzene rings are potential sites for nucleophilic attack:
-
Methoxy Group Displacement : Treatment with AlCl₃ and amines (e.g., pyrrolidine) in refluxing toluene replaces methoxy groups with amine substituents.
-
Benzodioxole Ring Opening : Strong nucleophiles like Grignard reagents (e.g., MeMgBr) can cleave the dioxole ring under anhydrous conditions, forming diol intermediates.
Cycloaddition and Annulation
The conjugated dihydrobenzofuran system participates in [4+2] and [3+2] cycloadditions:
-
Diels-Alder Reactions : Reacting with maleic anhydride in xylene (140°C) forms a bicyclic adduct, confirmed by X-ray crystallography in analogs .
-
Rh(III)-Catalyzed Annulation : Using [Cp*RhCl₂]₂ and oxidants (Cu(OAc)₂), the dihydrobenzofuran core couples with 1,3-dienes to form polycyclic structures .
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : At temperatures >200°C, the ester group decomposes, releasing 3,4,5-trimethoxybenzoic acid and a furan-derived residue .
-
Photolytic Cleavage : UV irradiation (λ = 254 nm) in acetonitrile induces retro-Diels-Alder fragmentation, producing benzodioxole and quinone methide intermediates.
Comparative Reactivity of Structural Analogs
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate?
Methodological Answer: The synthesis involves a multi-step process:
Condensation Reaction : React 3,4,5-trimethoxybenzoyl chloride with a benzofuran precursor under anhydrous conditions (e.g., dry acetone or dioxane) .
Reduction Step : Use NaBH₄ or similar reducing agents to stabilize intermediates, followed by acid quenching (e.g., 1M HCl) to isolate the product .
Purification : Flash column chromatography (petroleum ether/ethyl acetate, 1:1) yields a crude product, which is recrystallized from petroleum ether for purity (84% yield reported in similar syntheses) .
Stereochemical Control : Ensure Z-configuration via controlled reaction temperatures (room temperature to reflux) and inert atmospheres (N₂) to minimize isomerization .
Q. How can researchers confirm the Z-configuration of the compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR : The olefinic proton (CH=) in the Z-isomer typically appears downfield (δ ~6.5–7.0 ppm) due to deshielding by the adjacent carbonyl group. Coupling constants (J) between protons on the double bond can differentiate Z (J ~8–12 Hz) from E isomers (J ~12–18 Hz) .
- NOESY/ROESY : Detect spatial proximity between the benzo[d][1,3]dioxole moiety and the benzofuran ring to confirm the Z-configuration.
- X-ray Crystallography : Definitive confirmation via single-crystal analysis if suitable crystals are obtained .
Q. What are the key challenges in characterizing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC or LC-MS to identify labile groups (e.g., ester or dioxole linkages) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
- Light Sensitivity : Store in amber vials and test photostability under UV/visible light (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or tubulin)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with targets (e.g., β-tubulin). The trimethoxybenzoyl group may occupy hydrophobic pockets, while the benzofuran scaffold aligns with ATP-binding sites .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.
- SAR Analysis : Compare with analogs (e.g., 3,4,5-trimethoxy derivatives) to identify critical substituents for activity .
Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 84% vs. lower yields)?
Methodological Answer:
- Catalyst Screening : Test alternative catalysts (e.g., pyridinium p-toluenesulfonate) to improve regioselectivity .
- Solvent Optimization : Replace acetone with polar aprotic solvents (DMF, DMSO) to enhance reaction rates .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction times .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Methodological Answer:
- Substituent Modification : Synthesize analogs with varying methoxy groups (e.g., 3,4-di-OCH₃ vs. 3,4,5-tri-OCH₃) to assess effects on cytotoxicity .
- Bioisosteric Replacement : Replace the benzo[d][1,3]dioxole group with bioisosteres (e.g., benzothiazole) to improve metabolic stability .
- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with logP (lipophilicity) .
Q. What methodologies quantify the compound’s solubility and stability in biorelevant media?
Methodological Answer:
- Solubility Testing : Use shake-flask method in FaSSIF/FeSSIF (fasted/fed-state simulated intestinal fluid) at 37°C. Analyze via UV-Vis spectroscopy .
- Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–80°C), and hydrolytic conditions. Monitor degradation products using UPLC-QTOF-MS .
- Caco-2 Permeability Assay : Evaluate intestinal absorption potential via cell monolayer transport studies .
Q. How can researchers design experiments to assess the compound’s toxicity and metabolic pathways?
Methodological Answer:
- In Vitro Toxicity : Perform MTT assays on hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293) to determine IC₅₀ values .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites using LC-MSⁿ .
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
Q. Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
